molecular formula C19H38O2 B12658108 Octadecanoic acid, 3-methyl- CAS No. 52304-07-1

Octadecanoic acid, 3-methyl-

Cat. No.: B12658108
CAS No.: 52304-07-1
M. Wt: 298.5 g/mol
InChI Key: VBVVLSXIGCWRIN-UHFFFAOYSA-N
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Description

Octadecanoic acid, 3-methyl-, also known as 3-methyloctadecanoic acid, is a long-chain fatty acid with the molecular formula C19H38O2. It is a derivative of octadecanoic acid (stearic acid) with a methyl group attached to the third carbon atom. This compound is a saturated fatty acid and is found in various natural sources, including animal fats and plant oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyloctadecanoic acid can be achieved through several methods. One common approach involves the alkylation of octadecanoic acid with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of 3-methyloctadecanoic acid often involves the hydrogenation of unsaturated fatty acids derived from natural oils. The process includes catalytic hydrogenation using a metal catalyst such as palladium or nickel under high pressure and temperature. This method ensures the selective addition of hydrogen to the double bonds, resulting in the formation of the desired saturated fatty acid .

Chemical Reactions Analysis

Types of Reactions: 3-Methyloctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Esterification: Methyl or ethyl esters.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

3-Methyloctadecanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyloctadecanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

    Octadecanoic acid (Stearic acid): A saturated fatty acid without the methyl group.

    Hexadecanoic acid (Palmitic acid): A shorter-chain saturated fatty acid.

    9-Octadecenoic acid (Oleic acid): An unsaturated fatty acid with a double bond at the ninth carbon.

Uniqueness: 3-Methyloctadecanoic acid is unique due to the presence of the methyl group at the third carbon, which imparts distinct physical and chemical properties. This structural difference influences its melting point, solubility, and reactivity compared to other similar fatty acids .

Biological Activity

Octadecanoic acid, 3-methyl- (also known as 3-methyl stearic acid) is a saturated fatty acid that has garnered attention in various biological and pharmacological studies. This compound is characterized by its long carbon chain and the presence of a methyl group at the third carbon position. Its biological activity is diverse, ranging from antimicrobial properties to potential therapeutic applications in metabolic disorders.

  • Molecular Formula : C₁₉H₃₈O₂
  • Molecular Weight : 298.5 g/mol

1. Antimicrobial Activity

Octadecanoic acid, 3-methyl- has demonstrated notable antimicrobial properties. In studies involving extracts from various plants, this compound has been identified as an effective agent against a range of bacterial strains, contributing to its potential use in natural antimicrobial formulations .

2. Anti-inflammatory Effects

Research indicates that fatty acids like octadecanoic acid, 3-methyl- can modulate inflammatory responses. The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential role in managing inflammatory diseases .

3. Antioxidant Properties

The antioxidant activity of octadecanoic acid, 3-methyl- has been explored in several studies. It exhibits the ability to scavenge free radicals, thereby protecting cellular components from oxidative stress . This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

4. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of octadecanoic acid, 3-methyl- on various cancer cell lines. It has shown promise as a cytotoxic agent, which could be leveraged for cancer treatment strategies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals
CytotoxicInduces cell death in cancer cell lines

Case Study: Antimicrobial Efficacy

A study conducted on the leaf extracts of Jatropha curcas revealed that octadecanoic acid, 3-methyl- exhibited significant antimicrobial activity. The extracts were tested against common pathogens, demonstrating effectiveness comparable to standard antibiotics .

Case Study: Anti-inflammatory Mechanisms

In another investigation focused on inflammatory pathways, octadecanoic acid, 3-methyl- was found to downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential therapeutic applications for conditions such as arthritis and other inflammatory disorders .

Properties

CAS No.

52304-07-1

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

3-methyloctadecanoic acid

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)

InChI Key

VBVVLSXIGCWRIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C)CC(=O)O

Origin of Product

United States

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